molecular formula C29H24N2O B14188799 4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole CAS No. 919803-00-2

4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole

Cat. No.: B14188799
CAS No.: 919803-00-2
M. Wt: 416.5 g/mol
InChI Key: PHLXASGADCXAKW-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 2-methoxyphenyl group and a triphenylmethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole typically involves the reaction of 2-methoxyphenylhydrazine with triphenylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated pyrazole compounds. Substitution reactions result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-1H-pyrazole: Lacks the triphenylmethyl group, leading to different chemical properties and reactivity.

    4-(2-Methoxyphenyl)-1-(phenylmethyl)-1H-pyrazole: Contains a phenylmethyl group instead of a triphenylmethyl group, resulting in variations in its chemical behavior and applications.

Uniqueness

4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole is unique due to the presence of both the 2-methoxyphenyl and triphenylmethyl groups. These groups confer specific chemical properties, such as increased stability and reactivity, making the compound valuable for various research and industrial applications.

Properties

CAS No.

919803-00-2

Molecular Formula

C29H24N2O

Molecular Weight

416.5 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1-tritylpyrazole

InChI

InChI=1S/C29H24N2O/c1-32-28-20-12-11-19-27(28)23-21-30-31(22-23)29(24-13-5-2-6-14-24,25-15-7-3-8-16-25)26-17-9-4-10-18-26/h2-22H,1H3

InChI Key

PHLXASGADCXAKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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